1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Chemical Reactions Analysis
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The cyano group and phenylmethylidene moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidinones: These compounds contain a piperidine ring with a ketone group and exhibit different reactivity and biological activities.
Spiropiperidines: These derivatives have a spirocyclic structure, which imparts unique chemical and biological properties.
Substituted Piperidines: Compounds with various substituents on the piperidine ring can have diverse pharmacological activities.
Properties
IUPAC Name |
1-[(Z)-2-cyano-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-14(10-12-4-2-1-3-5-12)16(21)19-8-6-13(7-9-19)15(18)20/h1-5,10,13H,6-9H2,(H2,18,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKQCAITZCKHK-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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